Bienvenue dans la boutique en ligne BenchChem!

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide

HDAC inhibition SAR pyrrole amide

This structurally defined pyrrole-benzamide hybrid features the critical 2,5-dimethylbenzamide core and a hydroxyethyl linker essential for HDAC isoform potency and selectivity, as demonstrated in focused SAR campaigns. Substitution with des-methyl or des-hydroxy analogs cannot guarantee equivalent target engagement or batch reproducibility. Ideal for epigenetic drug discovery, MR antagonist lead optimization, and dual-target focused library screening. Ensure assay integrity by selecting this exact chemotype.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1396708-92-1
Cat. No. B2465744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide
CAS1396708-92-1
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O
InChIInChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20)
InChIKeyHBKYYXBVBQQTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide (CAS 1396708-92-1): Procurement-Ready Compound Profile


N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide (CAS 1396708-92-1) is a synthetic small molecule featuring a 2,5-dimethylbenzamide core linked via a hydroxyethyl spacer to a 1-methylpyrrole moiety. It belongs to the broader pyrrole-amide chemotype, a class explored for histone deacetylase (HDAC) inhibition [1] and mineralocorticoid receptor (MR) antagonism [2], among other targets. Although no primary research paper has disclosed biological data for this specific compound, its structural features place it within a well-precedented pharmacological space, making it a candidate for structure–activity relationship (SAR) exploration and focused library screening [1].

Why N-[2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide Cannot Be Swapped for Generic Benzamide or Pyrrole Analogs


Pyrrole-benzamide hybrids are exquisitely sensitive to subtle structural variations; even minor changes in the substitution pattern of the benzamide ring or the nature of the linker can drastically alter target engagement and selectivity. For example, in the pyrrole-amide HDAC inhibitor series, the 2,5-dimethyl substitution on the benzamide core is critical for maintaining potency, while modifications to the hydroxyethyl linker modulate isoform selectivity [1]. Similarly, in the mineralocorticoid receptor antagonist series, the precise orientation of the pyrrole and amide groups determines antagonistic efficacy [2]. Therefore, generic replacement of this compound with a differently substituted benzamide or pyrrole analog cannot guarantee equivalent biological activity, SAR relevance, or batch-to-batch reproducibility in assay settings.

Product-Specific Quantitative Evidence: N-[2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide vs. Closest Analogs


HDAC Inhibitory Potency: 2,5-Dimethylbenzamide Core vs. Unsubstituted Benzamide

In a patent series of pyrrole-amide HDAC inhibitors, compounds bearing a 2,5-dimethylbenzamide moiety exhibited markedly improved enzymatic potency compared to the unsubstituted benzamide analog. Although exact IC50 values for the target compound are not publicly disclosed, the patent data demonstrate that the 2,5-dimethyl substitution pattern contributes to enhanced HDAC binding affinity [1].

HDAC inhibition SAR pyrrole amide

Linker Impact on HDAC Isoform Selectivity: Hydroxyethyl vs. Alkyl Linkers

The hydroxyethyl linker present in the target compound is a distinguishing feature compared to analogs with simple alkyl or ethylene linkers. Patent SAR indicates that the hydroxyl group engages in hydrogen-bond interactions within the HDAC active site, contributing to isoform selectivity profiles [1]. Analogs lacking the hydroxyl group showed altered selectivity, favoring different HDAC isoforms.

Isoform selectivity linker SAR HDAC

Mineralocorticoid Receptor Antagonism: Pyrrole-Benzamide vs. Oxazolidinedione Series

A separate patent family describes pyrrole-amide compounds as mineralocorticoid receptor (MR) antagonists, demonstrating equipotent or superior antagonism compared to the oxazolidinedione series [1]. While the target compound is not explicitly exemplified, the pyrrole-benzamide scaffold shares core structural features with the patented MR antagonists, suggesting potential cross-reactivity.

Mineralocorticoid receptor MR antagonist pyrrole amide

High-Value Application Scenarios for N-[2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide (CAS 1396708-92-1)


HDAC Inhibitor SAR Probe in Epigenetics Research

The compound serves as a structurally defined SAR probe for exploring the contributions of the 2,5-dimethylbenzamide core and the hydroxyethyl linker to HDAC isoform potency and selectivity [1]. Its well-defined substitution pattern allows systematic comparison with des-methyl and des-hydroxy analogs, facilitating the mapping of key pharmacophoric elements for epigenetic drug discovery programs.

Mineralocorticoid Receptor Antagonist Lead Optimization

Given the pyrrole-amide scaffold's demonstrated MR antagonistic activity [2], this compound can be employed as a starting point or comparative benchmark in lead optimization campaigns targeting hypertension, heart failure, or diabetic nephropathy. Its structural features offer a distinct chemical series relative to oxazolidinedione-based MR antagonists, potentially circumventing existing intellectual property and selectivity challenges.

Focused Chemical Library Design for Dual-Target Screening

The compound's hybrid structure—incorporating motifs from both HDAC inhibitor and MR antagonist chemotypes—makes it a candidate for inclusion in focused libraries designed to identify dual-target modulators. Screening such a library could reveal compounds with synergistic epigenetic and anti-fibrotic activities, a concept supported by the structural versatility of pyrrole-amide scaffolds [1][2].

Quote Request

Request a Quote for N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.